![molecular formula C17H15N3O2 B2418451 3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole CAS No. 2411292-88-9](/img/structure/B2418451.png)
3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an oxirane group, a phenyl group, and a 1,2,4-triazole ring. Oxiranes, also known as epoxides, are three-membered cyclic ethers. The phenyl group is a common aromatic ring, and 1,2,4-triazole is a type of heterocyclic compound containing a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxirane ring, the phenyl ring, and the 1,2,4-triazole ring. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The oxirane group in the compound is highly reactive due to ring strain, making it susceptible to ring-opening reactions. These reactions can be initiated by nucleophiles, leading to the formation of various products depending on the reaction conditions and the nucleophiles involved.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxirane group could make the compound more reactive. The aromatic phenyl group could contribute to the compound’s stability and could influence its physical properties like solubility .科学的研究の応用
Synthesis and Antifungal Activity
3-(Oxiran-2-ylmethoxy)-l ,5-diphenyl-lH-1,2,4-triazole [I] shows potential in the development of beta-adrenolytic drugs due to its receptor affinities, as determined in specific receptor affinity studies (Kossakowski, Struga, & Kozioł, 2006). Additionally, its derivatives, synthesized from the reaction of 1,5-di-phenyl-IH-1,2,4-triazol-3-ol with 2-(chloromethyl) oxirane, are noteworthy for their potential medicinal applications.
Fungicidal Applications
1-(2-Phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles have shown promising results in controlling powdery mildew on gherkins and barley and in controlling bean rust. These compounds, particularly those with 2,4-dichloro substitution on the phenyl ring and with a lower alkyl side chain on the dioxolane ring, exhibited systemic activity and are being developed for commercial use in fungicide applications (Gestel, Heeres, Janssen, & V. Reet, 1980).
Crystallographic Characterization in Drug Synthesis
The compound has been crucial in synthesizing azole antifungal drugs. For example, oxirane 3, derived from 1H-1,2,4-triazole, has been characterized by X-ray crystallography and found useful in antifungal drug synthesis (Patel, Talele, & Fronczek, 2009). Its molecular structure includes a stepped conformation with nearly parallel triazole and phenyl rings, aiding in understanding its interaction in biological systems.
Synthesis of N-(oxyran-2-ylmethyl)triazoles and -tetrazoles
The synthesis of N-(oxyran-2-ylmethyl)triazoles and -tetrazoles involves the alkylation of azoles with 1-chloro-2,3-epoxypropane, creating intermediate products that have potential applications in various scientific fields (Golobokova, Proidakov, Vereshchagin, & Kizhnyaev, 2015).
Antimicrobial and Antioxidant Activities
Compounds containing 1,2,4-triazole have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds showed potential in these fields, highlighting the versatility of the 1,2,4-triazole framework in developing new therapeutic agents (Saundane & Manjunatha, 2016).
Optically Active Antifungal Azoles
Optically active azoles containing 1,2,4-triazole have been synthesized and shown strong protective effects against Candida albicans, indicating their potential as antifungal agents (Tasaka, Tamura, Matsushita, Kitazaki, Hayashi, Okonogi, & Itoh, 1995).
特性
IUPAC Name |
3-[2-(oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-6-13(7-3-1)20-12-18-19-17(20)15-8-4-5-9-16(15)22-11-14-10-21-14/h1-9,12,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVMOIIJBNPOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C3=NN=CN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

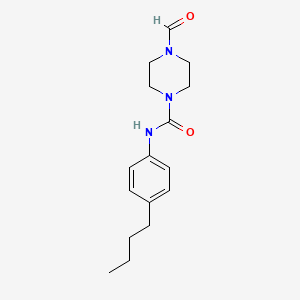


![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2418373.png)
![methyl 3-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2418374.png)
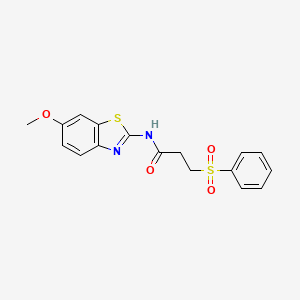
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2418378.png)
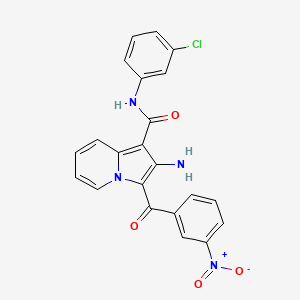
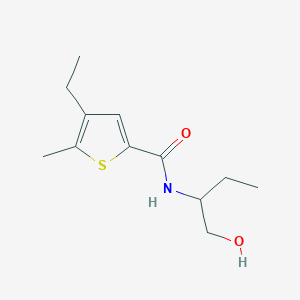
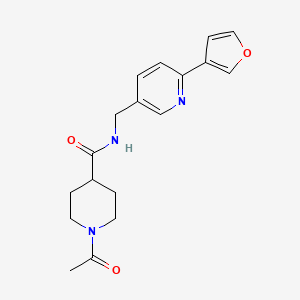
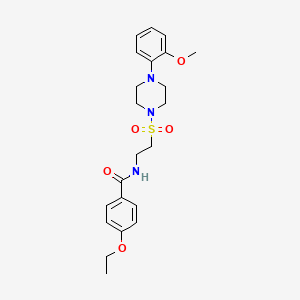
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)
![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)
